![molecular formula C8H12N2O3S B063715 4-Ethoxy-6-methyl-2-(methylsulfonyl)pyrimidine CAS No. 172899-14-8](/img/structure/B63715.png)
4-Ethoxy-6-methyl-2-(methylsulfonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-6-methyl-2-(methylsulfonyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that belongs to the pyrimidine family. It is used in various chemical reactions and synthesis processes, making it an important compound in the field of organic chemistry. In
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-6-methyl-2-(methylsulfonyl)pyrimidine has various scientific research applications, including its use as a building block in the synthesis of other organic compounds. It is also used as a reagent in the synthesis of various pyrimidine derivatives. The compound has potential applications in the field of medicinal chemistry, where it can be used in the development of new drugs. Furthermore, it is used in the synthesis of various fluorescent dyes and as a precursor in the preparation of various agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-6-methyl-2-(methylsulfonyl)pyrimidine is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The compound can react with various electrophiles, leading to the formation of new compounds. Furthermore, it can undergo various substitution reactions, leading to the formation of various pyrimidine derivatives.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Ethoxy-6-methyl-2-(methylsulfonyl)pyrimidine are not well studied. However, it is believed to have low toxicity and is not expected to have any significant physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Ethoxy-6-methyl-2-(methylsulfonyl)pyrimidine is its ease of synthesis and high yield. Furthermore, it is a stable compound that can be stored for long periods without significant degradation. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are various future directions for the research and development of 4-Ethoxy-6-methyl-2-(methylsulfonyl)pyrimidine. One potential area of research is the development of new synthetic methods for the compound. Furthermore, the compound can be used in the synthesis of various pyrimidine derivatives, which can have potential applications in the field of medicinal chemistry. Additionally, the compound can be used in the development of new fluorescent dyes and agrochemicals, which can have significant commercial applications.
Conclusion:
In conclusion, 4-Ethoxy-6-methyl-2-(methylsulfonyl)pyrimidine is an important compound in the field of organic chemistry, with various scientific research applications. Its ease of synthesis, stability, and potential applications in various fields make it an important compound for future research and development. Understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound can help to further its potential applications in various fields.
Synthesemethoden
The synthesis of 4-Ethoxy-6-methyl-2-(methylsulfonyl)pyrimidine involves the reaction between ethyl 2-amino-4-methylpyrimidine-5-carboxylate and methanesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained in high yield and purity after purification by column chromatography.
Eigenschaften
CAS-Nummer |
172899-14-8 |
---|---|
Molekularformel |
C8H12N2O3S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
4-ethoxy-6-methyl-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C8H12N2O3S/c1-4-13-7-5-6(2)9-8(10-7)14(3,11)12/h5H,4H2,1-3H3 |
InChI-Schlüssel |
PAHDPHYHMVHWJV-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC(=C1)C)S(=O)(=O)C |
Kanonische SMILES |
CCOC1=NC(=NC(=C1)C)S(=O)(=O)C |
Synonyme |
Pyrimidine, 4-ethoxy-6-methyl-2-(methylsulfonyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.